![molecular formula C15H20ClN B14303647 (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine CAS No. 115437-06-4](/img/structure/B14303647.png)
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a chloromethyl group and an imine group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine typically involves the reaction of cyclohexylmethyl chloride with phenylacetaldehyde in the presence of a base to form the imine. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Base: Bases such as sodium hydroxide or potassium carbonate are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chloromethyl group can also participate in alkylation reactions, further contributing to its activity.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-nitrile: Similar structure but with a nitrile group instead of an imine.
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-oxime: Similar structure but with an oxime group instead of an imine.
Uniqueness
The uniqueness of (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine lies in its combination of a cyclohexyl ring, chloromethyl group, and imine group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
115437-06-4 |
|---|---|
Fórmula molecular |
C15H20ClN |
Peso molecular |
249.78 g/mol |
Nombre IUPAC |
1-[1-(chloromethyl)cyclohexyl]-N-phenylethanimine |
InChI |
InChI=1S/C15H20ClN/c1-13(17-14-8-4-2-5-9-14)15(12-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Clave InChI |
DEKAAPCYSKALMY-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1)C2(CCCCC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

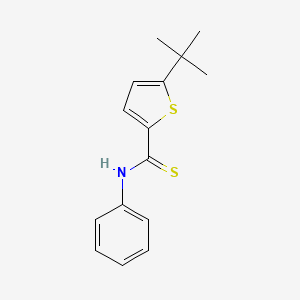
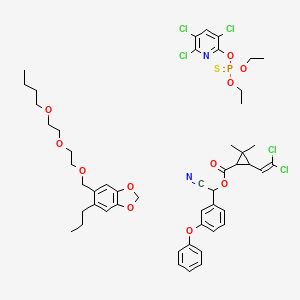
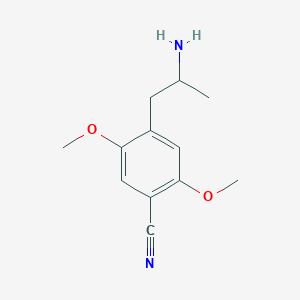


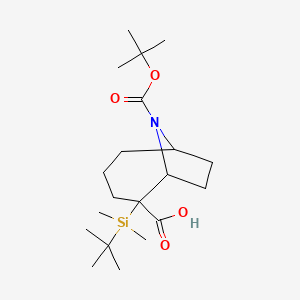
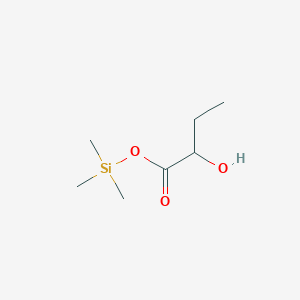
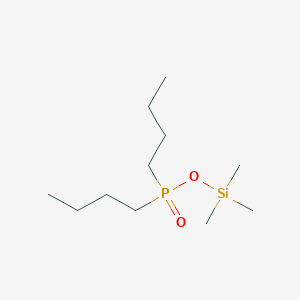
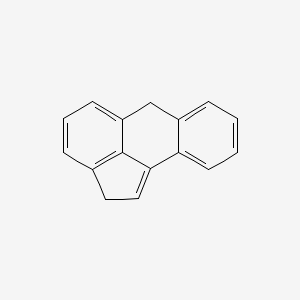
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
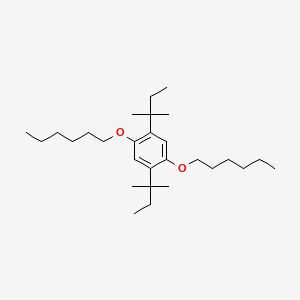
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
